CCT251455 -

CCT251455

Catalog Number: EVT-263449
CAS Number:
Molecular Formula: C26H26ClN7O2
Molecular Weight: 504.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT251455 is a small molecule inhibitor designed to target the MPS1 kinase. [, ] It belongs to the class of 1H-Pyrrolo[3,2-c]pyridine derivatives. [] This compound plays a crucial role in scientific research, particularly in oncology, due to its ability to inhibit MPS1, a protein kinase overexpressed in various human cancers. [, , ]

Synthesis Analysis

The synthesis of CCT251455 is achieved through a structure-based hybridization approach, combining elements from the previously reported inhibitor CCT251455 and a moderately potent screening hit. [] This approach involves optimizing the chemical structure for improved potency and selectivity against MPS1. While the exact synthetic route for CCT251455 is not explicitly detailed in the provided abstracts, the process likely involves multi-step organic synthesis utilizing the core structures mentioned.

Molecular Structure Analysis

CCT251455 is characterized by a 1H-Pyrrolo[3,2-c]pyridine scaffold, which is crucial for its interaction with the MPS1 kinase. [] This scaffold allows the molecule to bind to the catalytic site of MPS1, inhibiting its activity. [] The specific interactions and binding modes are further elucidated through X-ray crystallography studies. [] These studies provide insights into the spatial arrangement of CCT251455 within the MPS1 binding pocket, revealing key interactions responsible for its inhibitory activity.

Mechanism of Action

CCT251455 acts as a selective inhibitor of the MPS1 kinase, a crucial component of the spindle assembly checkpoint in the cell cycle. [, , ] The compound exhibits a unique mechanism of action by stabilizing an inactive conformation of MPS1. [] This inactive conformation, characterized by an ordered activation loop, prevents the binding of ATP and substrate peptides to the kinase. [] Consequently, CCT251455 disrupts the spindle assembly checkpoint, leading to aberrant chromosome segregation and ultimately causing cell death in cancer cells. [, ]

Physical and Chemical Properties Analysis

CCT251455 demonstrates favorable pharmacological properties, including oral bioavailability. [, , ] It shows an oral bioavailability (F) of 82%, indicating its efficient absorption and distribution within the body. [] This property makes CCT251455 a suitable candidate for in vivo studies and potential therapeutic development.

Applications

CCT251455 serves as a valuable research tool in understanding MPS1's role in cancer and developing potential therapeutic strategies. [, , , ] Specific applications include:

  • Investigating MPS1 Dependency in Cancer Cells: CCT251455 helps determine the sensitivity of different cancer cell lines, particularly PTEN-deficient ones, to MPS1 inhibition. [, , ] This information is crucial for identifying cancers that might respond well to MPS1-targeted therapies.
  • Validating MPS1 as a Therapeutic Target: Studies using CCT251455 demonstrate that inhibiting MPS1 leads to cell death in various cancer cell lines, supporting its validity as a potential drug target. [, , ]
  • Developing Biomarkers for MPS1 Inhibition: The effects of CCT251455, such as changes in chromosome numbers and mitotic progression, can serve as biomarkers to monitor MPS1 inhibition in preclinical and potentially clinical settings. [, ]

CCT271850

Compound Description: CCT271850 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. It demonstrates high potency in inhibiting MPS1 kinase activity with an IC50 of 0.004 μM. In cellular assays, it inhibits MPS1 autophosphorylation with an IC50 of 0.07 μM. CCT271850 exhibits promising anti-tumor activity, particularly against PTEN-deficient cell lines, by inducing chromosomal missegregation and cell death. Like CCT251455, this compound also demonstrates favorable oral bioavailability (F= 68%) and effectively modulates biomarkers in vivo .

Relevance: CCT271850 is structurally related to CCT251455 and belongs to the same chemical class of MPS1 inhibitors . It is considered a more potent analog of CCT251455, showcasing the continuous development and optimization within this class of compounds.

1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound Description: This refers to a series of compounds sharing the 1H-Pyrrolo[3,2-c]pyridine scaffold, serving as the basis for developing potent and selective MPS1 inhibitors, including CCT251455 . These compounds were designed and optimized using a structure-based approach, guided by crystallography data and cellular activity assays.

Relevance: CCT251455 is a specific example of a successfully developed 1H-Pyrrolo[3,2-c]pyridine derivative exhibiting potent and selective MPS1 inhibition . This highlights the scaffold's suitability for developing MPS1 inhibitors and the successful application of structure-based design in optimizing its derivatives.

Pyrido[3,4-d]pyrimidine Derivatives

Compound Description: This set of compounds, based on the Pyrido[3,4-d]pyrimidine core, represents another series of potent and selective MPS1 inhibitors discovered through a structure-based hybridization approach . The design leveraged information from previously discovered inhibitors like CCT251455 and identified screening hits.

Relevance: While CCT251455 itself is not a Pyrido[3,4-d]pyrimidine derivative, it served as a critical starting point for developing this series through a hybridization strategy . This highlights the importance of CCT251455 as a lead compound and its structural features in guiding the discovery of new MPS1 inhibitors.

ATP

Relevance: While not structurally similar to CCT251455, ATP is relevant as it competes with CCT251455 for binding to the ATP-binding pocket of MPS1 . Understanding the interactions of ATP and inhibitors like CCT251455 with MPS1 is crucial for designing effective kinase inhibitors.

References

[1]: Faisal A, et al. Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Proceedings: AACR 103rd Annual Meeting 2012. 2012 Mar 31-Apr 4; Chicago, IL.

[2]: Schmitt J, et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). J Med Chem. 2014 Jun 26;57(12):5161-78.

[3]: Woodward H, et al. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. J Med Chem. 2015 Mar 12;58(5):2077-90.

[4]: Faisal A, et al. Abstract 3242: CCT271850, a novel, selective, highly potent and orally bioavailable Mps1 kinase inhibitor. Proceedings: AACR 104th Annual Meeting 2013. 2013 Apr 6-10; Washington, DC.

[5]: Zhu W, et al. Identification of the hot spot residues for pyridine derivative inhibitor CCT251455 and ATP substrate binding on monopolar spindle 1 (MPS1) kinase by molecular dynamic simulation. J Mol Model. 2015 Feb;21(2):32.

Properties

Product Name

CCT251455

IUPAC Name

tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate

Molecular Formula

C26H26ClN7O2

Molecular Weight

504.0 g/mol

InChI

InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31)

InChI Key

BXKNUXDLZJPPBO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C

Solubility

Soluble in DMSO, not in water

Synonyms

CCT251455; CCT-251455; CCT 251455.

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.